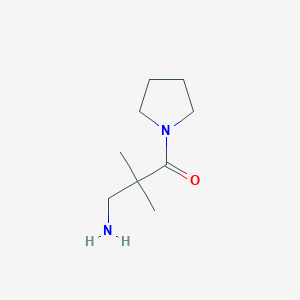

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is an organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also belongs to the class of organic compounds known as valine and derivatives .

Molecular Structure Analysis

The molecular structure of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The InChI code for this compound is1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” include a predicted boiling point of 298.9±23.0 °C and a predicted density of 1.017±0.06 g/cm3 .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. The synthesis process described involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Development of Novel Multicomponent Synthesis Methods

Research includes the efficient synthesis of pyridine-pyrimidines and their derivatives using a novel catalyst, showcasing the importance of this compound in facilitating complex chemical reactions (Rahmani et al., 2018).

Biochemical and Pharmaceutical Research

Structural Analysis in DNA Binding

Studies have shown that certain derivatives of pyridine, which can be synthesized from compounds like 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, are important for understanding how certain molecules interact with DNA. This has implications in areas like drug design and molecular biology (Dwyer et al., 1993).

Innovations in Organic Chemistry and Drug Synthesis

The compound has been used in the context of developing new synthetic pathways and methods in organic chemistry, contributing to the synthesis of various pharmaceuticals (Srikanth et al., 2020).

Catalysis and Materials Science

- Catalytic Applications in Cross-Coupling Reactions: The introduction of pyrrolidino groups in nickel(II) pincer complexes, derived from similar compounds, has shown improved efficacy in catalyzing cross-coupling reactions, essential in materials science and chemical synthesis (Garcia et al., 2016).

Safety And Hazards

properties

IUPAC Name |

3-amino-2,2-dimethyl-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKAYYVXGFABMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)

![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)